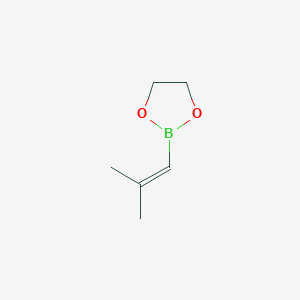
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane, also known as MIDA boronate, is a boron-containing organic compound that has gained significant attention in recent years. It is a versatile building block for the synthesis of various organic molecules and has been widely used in organic synthesis. In
Mechanism Of Action
The mechanism of action of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate is based on its ability to form stable boronate esters with alcohols. The 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane ligand stabilizes the boronate ester intermediate by coordinating to the boron atom, preventing hydrolysis. The boronate ester can then be used as a building block for the synthesis of various organic molecules.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, making it a safe reagent to use in organic synthesis.
Advantages And Limitations For Lab Experiments
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has several advantages in organic synthesis, including its versatility as a building block, its stability under various reaction conditions, and its ease of handling. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the use of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate in organic synthesis. One potential application is in the synthesis of new pharmaceuticals and agrochemicals, where 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be used as a building block for the preparation of new compounds. Another potential application is in the development of new materials, where 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be used as a cross-linking agent. Additionally, the use of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate in asymmetric synthesis and chiral catalysis is an area of active research.
Conclusion:
In conclusion, 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate is a versatile building block for the synthesis of various organic molecules. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has the potential to be used in a wide range of applications in organic synthesis, and its use is an area of active research.
Synthesis Methods
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be synthesized through a one-pot reaction between an alkene and a boronic acid in the presence of a 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane (N-methyliminodiacetic acid) ligand. The reaction is typically carried out in an organic solvent, such as toluene or dichloromethane, under an inert atmosphere of nitrogen or argon. The 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane ligand plays a crucial role in the synthesis by stabilizing the boronate ester intermediate and preventing hydrolysis.
Scientific Research Applications
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has been widely used in organic synthesis as a versatile building block for the preparation of various organic molecules, including pharmaceuticals, agrochemicals, and materials. It can be used as a protecting group for alcohols, a cross-coupling partner in Suzuki-Miyaura reactions, and a source of boronic acid in other reactions. 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has also been used in the synthesis of chiral compounds, where it can be used as a chiral auxiliary.
properties
CAS RN |
14560-03-3 |
|---|---|
Product Name |
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane |
Molecular Formula |
C6H11BO2 |
Molecular Weight |
125.96 g/mol |
IUPAC Name |
2-(2-methylprop-1-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H11BO2/c1-6(2)5-7-8-3-4-9-7/h5H,3-4H2,1-2H3 |
InChI Key |
ABIOMDVNCQJATE-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)C=C(C)C |
Canonical SMILES |
B1(OCCO1)C=C(C)C |
synonyms |
2-(2-Methyl-1-propenyl)-1,3,2-dioxaborolane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



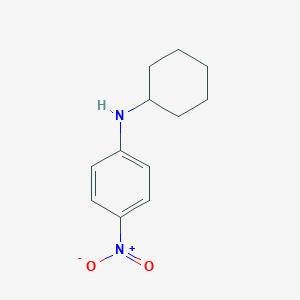
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
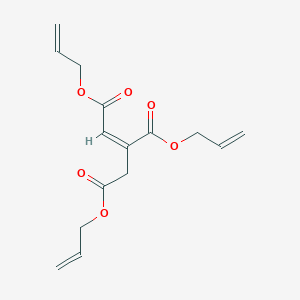
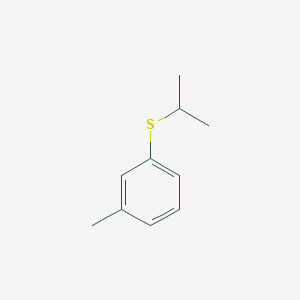
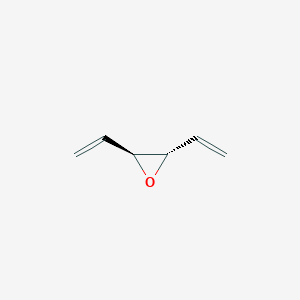
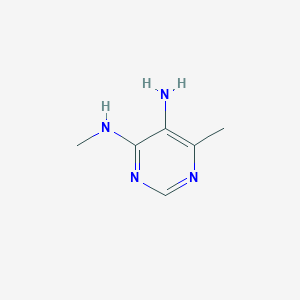
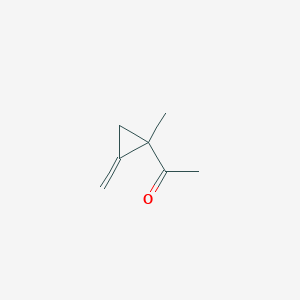
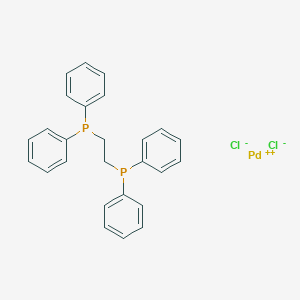
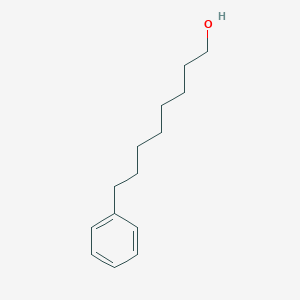
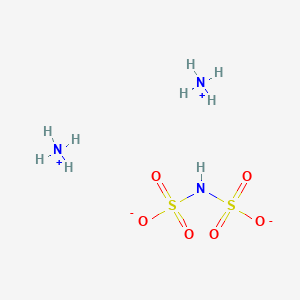
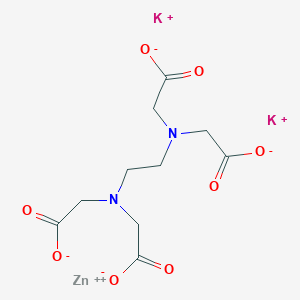
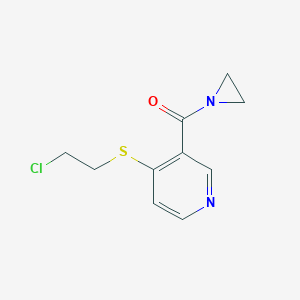
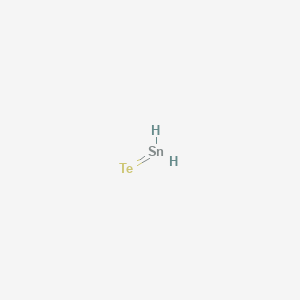
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)